molecular formula C8H15BrO2 B13628488 4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane

4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane

Cat. No.: B13628488
M. Wt: 223.11 g/mol
InChI Key: HFTYTPFBXGCOPA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane is an organic compound that features a bromomethyl group attached to a dioxolane ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2-diethyl-1,3-dioxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through distillation or recrystallization, depending on the desired purity and application.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include alcohols and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of various products. This reactivity is exploited in organic synthesis to introduce functional groups into target molecules. The compound can also interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein function through covalent modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts different chemical properties compared to benzyl bromide or other bromomethyl derivatives. The dioxolane ring can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

4-(bromomethyl)-2,2-diethyl-1,3-dioxolane

InChI

InChI=1S/C8H15BrO2/c1-3-8(4-2)10-6-7(5-9)11-8/h7H,3-6H2,1-2H3

InChI Key

HFTYTPFBXGCOPA-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(O1)CBr)CC

Origin of Product

United States

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